1,4-Dimethylcyclohexane
Overview
Description
1,4-dimethylcyclohexane is a cycloalkane that is cyclohexane substituted by a methyl group at positions 1 and 4. It has a role as a human metabolite and a plant metabolite. It derives from a hydride of a cyclohexane.
Mechanism of Action
Mode of Action
In one conformer the substituent is axial, in the other it is equatorial . This could potentially influence the compound’s interaction with its targets.
Pharmacokinetics
Its physical properties such as density (0783 g/mL at 25ºC), melting point (-88–87ºC), and boiling point (124-125ºC) have been documented . These properties could potentially influence its bioavailability and pharmacokinetics.
Properties
IUPAC Name |
1,4-dimethylcyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-7-3-5-8(2)6-4-7/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMPKOFEUHIBNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075284, DTXSID301025608, DTXSID401015836 | |
Record name | 1,4-Dimethylcyclohexane | |
Source | EPA DSSTox | |
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Record name | Cis-1,4-dimethylcyclohexane | |
Source | EPA DSSTox | |
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Record name | trans-1,4-Dimethylcyclohexane | |
Source | EPA DSSTox | |
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Molecular Weight |
112.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid with an odor like petroleum; [CAMEO] | |
Record name | 1,4-Dimethylcyclohexane | |
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CAS No. |
589-90-2, 624-29-3, 2207-04-7 | |
Record name | 1,4-Dimethylcyclohexane | |
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Record name | 1,4-Dimethylcyclohexane | |
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Record name | 1,4-Dimethylcyclohexane, (Z)- | |
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Record name | 1,4-Dimethylcyclohexane, trans- | |
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Record name | trans-1,4-Dimethylcyclohexane | |
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Record name | cis-1,4-Dimethylcyclohexane | |
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Record name | 1,4-DIMETHYLCYCLOHEXANE | |
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Record name | 1,4-Dimethylcyclohexane | |
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Record name | Cis-1,4-dimethylcyclohexane | |
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Record name | trans-1,4-Dimethylcyclohexane | |
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Record name | cis-1,4-dimethylcyclohexane | |
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Record name | 1,4-dimethylcyclohexane | |
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Record name | trans-1,4-dimethylcyclohexane | |
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Record name | 1,4-DIMETHYLCYCLOHEXANE, (Z)- | |
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Record name | 1,4-DIMETHYLCYCLOHEXANE, TRANS- | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 1,4-dimethylcyclohexane is C8H16, and its molecular weight is 112.21 g/mol.
A: Yes, researchers have used various spectroscopic techniques to characterize this compound. These include 1H NMR, 13C NMR, FT-Raman, and infrared spectroscopy. [, , , , , ]
A: The cis and trans isomers of this compound exhibit different packing efficiencies, which directly affect their densities and mixing behavior with other compounds. For example, mixtures containing the more planar trans-1,4-dimethylcyclohexane typically display more negative excess volumes compared to those containing the cis isomer. [, ]
A: Density data for this compound (both cis and trans isomers) has been collected at temperatures up to 525 K and pressures up to 275 MPa. This data is crucial for understanding its behavior and potential applications in high-temperature and high-pressure environments. []
A: Yes, research shows that cis-1,4-dimethylcyclohexane can form structure-H hydrates in the presence of methane. This finding suggests potential applications in gas separation and storage technologies. Notably, the trans isomer does not exhibit this behavior. []
A: Pyrolysis of this compound at high temperatures leads to a complex mixture of products through a free-radical chain mechanism. This reaction pathway is relevant to understanding fuel decomposition and the formation of aromatic compounds. []
A: Studies on HAT reactions using cumyloxyl radicals reveal that the tertiary equatorial C-H bond in this compound is significantly more reactive than the tertiary axial C-H bond. This difference in reactivity is attributed to strain release in the transition state. []
A: Yes, computational studies have been employed to investigate the conformational dynamics and inversion-topomerization pathways of both cis and trans-1,4-dimethylcyclohexane. These studies often utilize density functional theory (DFT) calculations and molecular mechanics approaches. [, ]
A: The position of methyl substituents significantly affects the reactivity of cyclohexane derivatives. For instance, the rate of configurational isomerization for dimethylcyclohexanes varies depending on the relative positions of the methyl groups. []
A: The stereochemistry of this compound plays a crucial role in determining the regioselectivity and stereoselectivity of radical chlorination reactions. Different halogen carriers and reaction conditions can lead to distinct product distributions depending on the starting isomer (cis or trans). []
A: The choice of alternatives to this compound depends on the specific application. For instance, other cycloalkanes like methylcyclohexane and ethylcyclohexane exhibit similar diffusion behavior in zeolites. [, , ]
ANone: Key research tools include:
- Spectroscopic techniques: NMR, FT-Raman, and infrared spectroscopy for structural characterization. [, , , , , ]
- Chromatographic methods: Gas chromatography for analyzing reaction mixtures and separating isomers. []
- Calorimetry: Differential scanning calorimetry for studying thermal properties and phase transitions. []
- Computational chemistry software: For molecular modeling, conformational analysis, and studying reaction mechanisms. [, ]
A: Early research focused on establishing the configuration of cis- and trans-1,4-dimethylcyclohexane through chemical synthesis. [] Subsequent milestones include:
- Understanding the conformational equilibrium and interconversion kinetics using NMR spectroscopy. [, ]
- Investigating the reactivity of this compound in various reactions, such as pyrolysis, hydrogen atom transfer, and reactions with nitrenes. [, , , , ]
- Exploring its behavior in inclusion compounds and zeolites. [, ]
ANone: Research on this compound spans multiple disciplines, including:
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